molecular formula C12H16O4 B8562402 Ethyl [2-(methoxymethoxy)phenyl]acetate CAS No. 496955-32-9

Ethyl [2-(methoxymethoxy)phenyl]acetate

Cat. No.: B8562402
CAS No.: 496955-32-9
M. Wt: 224.25 g/mol
InChI Key: PDVKVPVXDGDBJD-UHFFFAOYSA-N
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Description

Ethyl [2-(methoxymethoxy)phenyl]acetate is an ester derivative featuring a phenyl ring substituted with a methoxymethoxy (–OCH₂OCH₃) group at the ortho position and an ethyl acetate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The methoxymethoxy group serves as a protective group for hydroxyl functionalities, enhancing stability during synthetic processes . Its reactivity is influenced by the electron-donating nature of the ether substituents, which modulate the electrophilicity of adjacent positions on the aromatic ring.

Properties

CAS No.

496955-32-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-[2-(methoxymethoxy)phenyl]acetate

InChI

InChI=1S/C12H16O4/c1-3-15-12(13)8-10-6-4-5-7-11(10)16-9-14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

PDVKVPVXDGDBJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1OCOC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (S)-2-(Methoxymethoxy)propanoate

  • Structure: Differs in the absence of a phenyl ring; the methoxymethoxy group is attached to a propanoate backbone.
  • Synthesis : Prepared via zinc bromide-catalyzed reactions and purified using potassium tert-butoxide-mediated deprotonation .
  • Key Differences : The lack of an aromatic system reduces conjugation effects, leading to lower thermal stability compared to the phenyl-containing analog.

Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate

  • Structure : Contains two methoxymethoxy groups at the 3- and 5-positions of the phenyl ring.
  • Synthesis : Utilizes chloromethyl methyl ether and i-Pr₂NEt for dual protection of hydroxyl groups .
  • Key Differences : The additional substituents increase steric hindrance, reducing reactivity in electrophilic aromatic substitution reactions. However, enhanced solubility in polar solvents is observed due to higher oxygen content.

2-(4-Ethoxyphenyl)-N-(2-(isopentylamino)-5-(methoxymethoxy)phenyl)acetamide

  • Structure : Incorporates an ethoxy (–OCH₂CH₃) group on the para position and an acetamide side chain.
  • Synthesis : Formed via HBTU/TEA-mediated coupling of 2-(4-ethoxyphenyl)acetic acid with a diamine intermediate .
  • Key Differences: The ethoxy group provides weaker electron-donating effects than methoxymethoxy, altering electronic density on the ring.

Ethyl 2-(Methoxymethoxy)-6-methylbenzoate

  • Structure : Features a methyl group at the 6-position of the benzoate ring.
  • Properties : The methyl group increases lipophilicity (logP ~2.8), improving membrane permeability in pharmacokinetic applications .
  • Key Differences : Methyl substitution reduces solubility in aqueous media but enhances stability against oxidative degradation.

Methyl 2-(4-((2-Methoxyethoxy)methoxy)phenyl)acetate

  • Structure : Contains a longer ether chain (–OCH₂OCH₂CH₂OCH₃) at the para position.
  • Synthesis : Synthesized using multi-step etherification with 2-methoxyethoxymethyl chloride .
  • Key Differences: The extended chain improves solubility in non-polar solvents (e.g., hexane) but complicates crystallization due to increased conformational flexibility.

Reactivity and Functional Group Analysis

  • Methoxymethoxy vs. Ethoxy : Methoxymethoxy offers superior steric protection and slower hydrolysis rates under acidic conditions compared to ethoxy groups .
  • Ester vs. Amide Functionality : Ethyl acetate derivatives undergo nucleophilic acyl substitution more readily than amides, making them preferable for transient intermediates .
  • Ortho vs. Para Substitution : Ortho-substituted analogs exhibit lower symmetry, complicating crystallization but enabling regioselective reactions .

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